![molecular formula C20H28BrClN2O8 B14799977 6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;cyclohexanamine;hydrate](/img/structure/B14799977.png)

6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;cyclohexanamine;hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

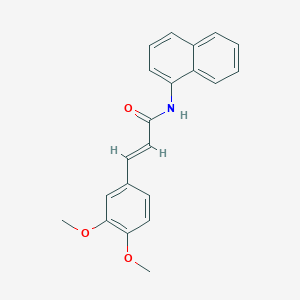

X-Gluc: (5-bromo-4-chloro-3-indolyl-β-D-glucuronic acid) is a widely used chromogenic substrate for the detection of β-glucuronidase activity. This enzyme, encoded by the uidA gene from Escherichia coli, cleaves X-Gluc to produce a blue precipitate, making it a valuable tool in molecular biology, particularly in gene expression studies and plant transformation experiments .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: X-Gluc is synthesized through a multi-step chemical process. The synthesis typically involves the bromination and chlorination of indole derivatives, followed by glucuronidation. The reaction conditions often require specific solvents and catalysts to ensure high yield and purity .

Industrial Production Methods: Industrial production of X-Gluc involves large-scale chemical synthesis under controlled conditions. The process includes the preparation of a 0.1 M stock solution in dimethylformamide or dimethylsulfoxide, which is then used for various applications .

Analyse Des Réactions Chimiques

Types of Reactions: X-Gluc primarily undergoes hydrolysis when exposed to β-glucuronidase, resulting in the cleavage of the glucuronic acid moiety. This reaction produces a colorless intermediate that subsequently undergoes oxidative dimerization to form an intense blue precipitate .

Common Reagents and Conditions:

Reagents: β-glucuronidase enzyme, dimethylformamide, dimethylsulfoxide.

Conditions: The reaction is typically carried out at a pH range of 5.0 to 9.0 and at temperatures around 37°C

Major Products: The major product of the hydrolysis reaction is chloro-bromoindigo, which forms the characteristic blue precipitate used in histochemical assays .

Applications De Recherche Scientifique

Chemistry: X-Gluc is used in various chemical assays to detect the presence of β-glucuronidase activity. It serves as a reliable indicator in enzymatic studies and biochemical assays .

Biology: In molecular biology, X-Gluc is extensively used in the GUS reporter system to study gene expression patterns in plants. It helps in visualizing the spatial and temporal expression of genes .

Medicine: X-Gluc is employed in clinical diagnostics to detect Escherichia coli contamination in food, water, and urinary tract samples. Its rapid and accurate detection capabilities make it a valuable tool in medical microbiology .

Industry: In the food and water industry, X-Gluc is used to monitor bacterial contamination, ensuring the safety and quality of products .

Mécanisme D'action

X-Gluc exerts its effects through enzymatic hydrolysis by β-glucuronidase. The enzyme cleaves the glucuronic acid moiety from X-Gluc, producing a colorless intermediate. This intermediate undergoes oxidative dimerization to form chloro-bromoindigo, resulting in a blue precipitate. The molecular targets involved in this process are the β-glucuronidase enzyme and the glucuronic acid substrate .

Comparaison Avec Des Composés Similaires

X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside): Used to detect β-galactosidase activity, producing a blue precipitate similar to X-Gluc.

MUG (4-methylumbelliferyl-β-D-glucuronide): Another substrate for β-glucuronidase, producing a fluorescent product upon hydrolysis.

pNPG (p-nitrophenyl-β-D-glucuronide): Used in colorimetric assays to detect β-glucuronidase activity, producing a yellow product.

Uniqueness of X-Gluc: X-Gluc is unique due to its ability to produce a visually distinct blue precipitate, making it highly suitable for histochemical staining and in situ detection of β-glucuronidase activity. Its stability and ease of use further enhance its applicability in various scientific and industrial fields .

Propriétés

Formule moléculaire |

C20H28BrClN2O8 |

|---|---|

Poids moléculaire |

539.8 g/mol |

Nom IUPAC |

6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;cyclohexanamine;hydrate |

InChI |

InChI=1S/C14H13BrClNO7.C6H13N.H2O/c15-4-1-2-5-7(8(4)16)6(3-17-5)23-14-11(20)9(18)10(19)12(24-14)13(21)22;7-6-4-2-1-3-5-6;/h1-3,9-12,14,17-20H,(H,21,22);6H,1-5,7H2;1H2 |

Clé InChI |

OMJGCRHKCXJGSX-UHFFFAOYSA-N |

SMILES canonique |

C1CCC(CC1)N.C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)C(=O)O)O)O)O)Cl)Br.O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-N-[(3-chloropyrazin-2-yl)methyl]-N-methylpropanamide](/img/structure/B14799895.png)

![2-amino-N-cyclopropyl-3-methyl-N-[(1-methylpiperidin-3-yl)methyl]butanamide](/img/structure/B14799906.png)

![4-[(E)-(3-chloro-2-methylphenyl)diazenyl]naphthalen-1-ol](/img/structure/B14799915.png)

![Phenol, 2-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyliminomethyl]-](/img/structure/B14799916.png)

![2-Chloro-1-[3-[6-(cyclopropylamino)pyrimidin-4-yl]oxypyrrolidin-1-yl]ethanone](/img/structure/B14799919.png)

![(8S,9S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B14799921.png)

![2-Amino-1-[3-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B14799923.png)

![Methyl 4-oxo-4-{[2-(propan-2-ylcarbamoyl)phenyl]amino}butanoate](/img/structure/B14799935.png)

![Carbamic acid, N-[2-[[[3-(4-hydroxyphenyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl]methyl]methylamino]ethyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B14799938.png)

![2-(6-Aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B14799944.png)

![Phosphonic acid, [[2-(1H-benzotriazol-1-yl)-2-(2-quinolinyl)-1,3-propanediyl]bis[4,1-phenylene(difluoromethylene)]]bis-](/img/structure/B14799953.png)